{5-[(Methylamino)methyl]furan-2-yl}methanol
Overview
Description
“{5-[(Methylamino)methyl]furan-2-yl}methanol” is a chemical compound with the molecular formula C7H11NO2. It has a molecular weight of 141.17 g/mol. The IUPAC name for this compound is [5-(methylaminomethyl)furan-2-yl]methanol .
Synthesis Analysis
There is a reported method for the oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . This reaction can be performed with high yield at ambient temperature and pressure .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo a series of oxidation reactions. For instance, [5-(hydroxymethyl)furan-2-yl]methanol can be oxidized to FDCA in a reaction involving four consecutive oxidations . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger .Physical And Chemical Properties Analysis
The compound is a solid . The exact values for its density, boiling point, and melting point are not available in the current literature.Scientific Research Applications
{5-[(Methylamino)methyl]furan-2-yl}methanol has been extensively studied for its potential applications in various fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects by activating the 5-HT1A receptor. It has also been studied for its potential use in the treatment of schizophrenia and Parkinson's disease. In addition, this compound has been studied for its potential use in drug discovery, as it can serve as a lead compound for the development of new drugs.
Mechanism of Action
5-[(Methylamino)methyl]-2-furanmethanol is an organic compound with potential biological activity . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known to be biologically active and is used as a reagent in organic synthesis , suggesting it may interact with various biological targets.
Biochemical Pathways
Given its use in organic synthesis , it may participate in a variety of reactions, potentially affecting multiple pathways.
Pharmacokinetics
It is known to be soluble in water and organic solvents , which may influence its absorption and distribution in the body.
Result of Action
As a biologically active compound , it likely interacts with cellular components, but the specific effects of these interactions require further study.
Advantages and Limitations for Lab Experiments
One of the advantages of {5-[(Methylamino)methyl]furan-2-yl}methanol is its selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its low yield in the synthesis process, which can make it challenging to obtain large quantities for experiments.
Future Directions
There are several future directions for the study of {5-[(Methylamino)methyl]furan-2-yl}methanol. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in drug discovery, as it can serve as a lead compound for the development of new drugs. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
[5-(methylaminomethyl)furan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROOCMHXMKDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562876 | |
Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66357-60-6 | |
Record name | 5-[(Methylamino)methyl]-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66357-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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